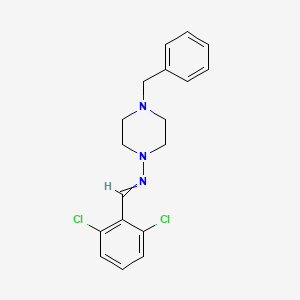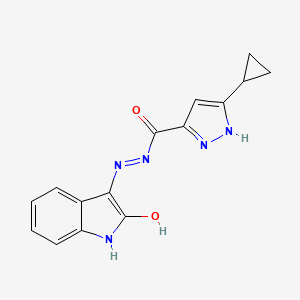![molecular formula C19H14O4S B5667537 4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate](/img/structure/B5667537.png)
4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction. These compounds are intermediates in the synthesis of ferroelectric and antiferroelectric liquid crystals. For instance, the synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acids, which share structural similarities, has been described through a series of such reactions (Dou, 2000).
Molecular Structure Analysis
The molecular structure is characterized using techniques such as IR, ^1H NMR, and MS. For a closely related compound, 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid, studies have shown a 3-D network through intermolecular N—H…O and O—H…O hydrogen bonding. The dihedral angle between the benzene and thiophene ring was observed to be 14.9°, indicating significant structural interaction and stability (L. Jie, 2013).
Chemical Reactions and Properties
Chemical reactions, particularly those involving carbonylation and annulation, play a critical role in the synthesis of various compounds with thiophene and benzene rings. The ruthenium-catalyzed carbonylation of 2-phenyloxazolines, for instance, demonstrates the complexity of such reactions and their potential to yield diverse molecular structures (Ie et al., 2000).
Physical Properties Analysis
The physical properties, such as melting points and phase behavior, are essential for understanding the applications of these compounds, especially in the development of liquid crystalline materials. For example, the synthesis and thermal properties of ferroelectric side chain liquid crystalline polysiloxanes based on phenyl ester mesogen and oligo(oxyethylene) spacers reveal a rich mesomorphic behavior, highlighting the compound's potential in materials science (G. Hsiue & Jr-Hong Chen, 1995).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. Studies on related compounds, such as the synthesis and antioxidant activity of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, demonstrate the potential biological activity and chemical reactivity of these compounds (A. A. Aghekyan et al., 2020).
Mecanismo De Acción
The mechanism of action for “4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate” is not directly available. However, compounds with similar structures often undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring .
Direcciones Futuras
The future directions for “4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate” are not directly available. However, boronic acids and their esters, which are related to this compound, are highly considered compounds for the design of new drugs and drug delivery devices . Therefore, it’s possible that “4-[(benzyloxy)carbonyl]phenyl 2-thiophenecarboxylate” and similar compounds could have potential applications in these areas.
Propiedades
IUPAC Name |
(4-phenylmethoxycarbonylphenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4S/c20-18(22-13-14-5-2-1-3-6-14)15-8-10-16(11-9-15)23-19(21)17-7-4-12-24-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMGXIKOUSQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(3-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5667457.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5667464.png)
![(4-methoxy-3-methylphenyl)[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5667479.png)
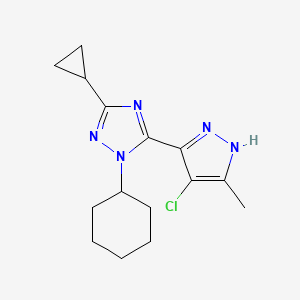
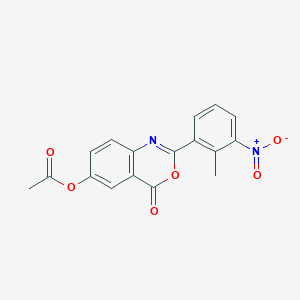

![(3-cyclopentylpropyl){[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5667524.png)
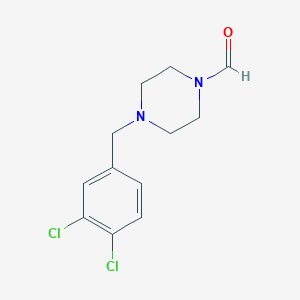

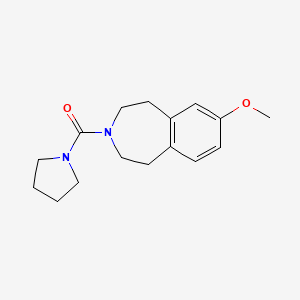
![5-acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5667560.png)
![1-(3,5-dimethylphenyl)-4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-2-one](/img/structure/B5667568.png)
